Strontium bromide hexahydrate
Description
Evolution of Research Perspectives on Hydrated Strontium Bromides
Historically, research on strontium bromide and its hydrated forms has transitioned from fundamental characterization to more complex applications. Initial studies focused on its basic chemical and physical properties. For instance, strontium bromide imparts a vibrant red color to a flame, which is a classic qualitative test for the presence of strontium ions. wikipedia.orgfuncmater.comchemimpex.com
Early structural analysis of anhydrous strontium bromide (SrBr₂) identified its crystal structure. At room temperature, it has a tetragonal unit cell, and at approximately 650°C, it transitions to a cubic fluorite structure with significantly higher ionic conductivity. wikipedia.org The hexahydrate form, SrBr₂·6H₂O, decomposes to the dihydrate (SrBr₂·2H₂O) at 89°C, and the anhydrous form is obtained at 180°C. wikipedia.org
The synthesis of strontium bromide hexahydrate can be achieved by reacting strontium carbonate or strontium hydroxide (B78521) with hydrobromic acid. wikipedia.org These reactions yield the hexahydrate, which can then be dehydrated through heating. wikipedia.org
Significance of this compound in Advanced Chemical Systems
In recent years, the focus of research has shifted towards leveraging the specific properties of this compound in advanced chemical systems. Its role as a source of strontium ions makes it a valuable reagent in the synthesis of other strontium compounds. chemimpex.commultichemexports.com
One of the most promising areas of research is its application in thermochemical energy storage. multichemexports.com The reversible hydration and dehydration reactions of strontium bromide are utilized to store and release thermal energy, making it a candidate for low-temperature heat recovery and storage systems. multichemexports.com Research has demonstrated its potential in systems operating below 100°C, with a high energy storage density. researchgate.net Studies have investigated its use in packed bed reactors and its potential for high-power storage applications. dlr.de
In materials science, this compound is used in the production of certain optical glasses, ceramics, and scintillation counters. chemimpex.commultichemexports.comchemimpex.com It is also explored for its potential in creating materials with enhanced electrical properties due to its ionic conductivity. chemimpex.com Furthermore, it has applications in the preparation of glass films doped with europium ions and in the formulation of fluorescent powders. guidechem.com
Recent research has also delved into its use in creating hybrid materials. For instance, composites of strontium bromide with natural graphite (B72142) have been developed and characterized for low to medium temperature thermochemical energy storage, aiming to maximize energy density and understand mass and heat transport phenomena. bham.ac.uk
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | SrBr₂·6H₂O scbt.com |
| Molecular Weight | 355.52 g/mol scbt.com |
| Appearance | White hygroscopic crystalline powder chemimpex.comchemimpex.com |
| Melting Point | 88 °C (decomposes) multichemexports.com |
| Density | 2.386 g/cm³ wikipedia.org |
| Solubility | Very soluble in water; soluble in ethanol (B145695) multichemexports.com |
Dehydration Stages of this compound
| Temperature | Event |
| 89 °C | Decomposes to dihydrate (SrBr₂·2H₂O) wikipedia.org |
| 180 °C | Decomposes to anhydrous form (SrBr₂) wikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
strontium;dibromide;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.6H2O.Sr/h2*1H;6*1H2;/q;;;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMJUJXBFKFYOZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Br-].[Br-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2H12O6Sr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10999077 | |
| Record name | Strontium bromide--water (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10999077 | |
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Molecular Weight |
355.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7789-53-9 | |
| Record name | Strontium bromide hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strontium bromide--water (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10999077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strontium bromide hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STRONTIUM BROMIDE HEXAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I32N2UD6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies for Strontium Bromide Hexahydrate
Aqueous Phase Synthesis Routes
The primary methods for synthesizing strontium bromide hexahydrate involve aqueous-phase reactions. These routes are favored for their straightforwardness and relatively mild conditions. The most common approaches utilize either strontium hydroxide (B78521) or strontium carbonate as the strontium source, which is then reacted with hydrobromic acid. wikipedia.orgvulcanchem.com
Reaction Stoichiometry and Yield Optimization
The synthesis of this compound from strontium hydroxide and hydrobromic acid proceeds according to the following balanced equation:
Sr(OH)₂ + 2HBr → SrBr₂ + 2H₂O wikipedia.org
Alternatively, using strontium carbonate as the starting material, the reaction is:
SrCO₃ + 2HBr → SrBr₂ + H₂O + CO₂(g) wikipedia.org
Both reactions yield the hexahydrated form of strontium bromide upon crystallization from the aqueous solution. wikipedia.org To optimize the yield, it is crucial to control the stoichiometry of the reactants. A slight excess of the strontium precursor may be used to ensure the complete consumption of the more expensive hydrobromic acid. The yield from the reaction with strontium hydroxide is typically higher, often exceeding 95%, compared to the 85-90% yield when using strontium carbonate. The subsequent crystallization process, involving the evaporation of the solution at room temperature, is critical for obtaining the hexahydrate form. guidechem.com
| Feature | Sr(OH)₂ + HBr | SrCO₃ + HBr |
| Reactant Cost | High | Low |
| Byproducts | H₂O | H₂O, CO₂ |
| Reaction Time | 2–4 hours | 4–6 hours |
| Yield | >95% | 85–90% |
| Energy Input | Moderate | Low |
| Scalability | Industrial-friendly | Limited by CO₂ management |
This table provides a comparative analysis of the two primary aqueous synthesis methods for strontium bromide.
Influence of Reactant Purity on Product Characteristics
The purity of the reactants, such as strontium carbonate and hydrobromic acid, directly impacts the quality of the final this compound product. The use of high-purity starting materials is essential for applications requiring low levels of contaminants. For instance, in pharmaceutical applications, stringent limits on heavy metals are required. Impurities in the reactants can be incorporated into the crystal lattice of the product, affecting its physical and chemical properties. The presence of other alkaline earth metals, for example, can alter the optical properties of the resulting crystals, which is a critical consideration for its use in optical glasses. chemimpex.comchemimpex.com
Temperature and Pressure Control in Solution-Based Processes
Temperature is a critical parameter in the synthesis of this compound. The initial reaction is often carried out at ambient or slightly elevated temperatures to ensure a reasonable reaction rate. However, the crystallization step is highly temperature-dependent. Evaporation of the solution at room temperature favors the formation of the hexahydrate crystals. guidechem.com
It is important to note that the hexahydrate form is stable only up to a certain temperature. At 89°C, this compound begins to decompose, losing water molecules to form the dihydrate (SrBr₂·2H₂O). wikipedia.org Further heating to 180°C results in the anhydrous form (SrBr₂). wikipedia.org Therefore, precise temperature control is necessary to prevent the decomposition of the desired hexahydrate product during drying or storage. The operating temperature range for processes involving the hydration and dehydration of strontium bromide is typically between 150°C and 300°C. dlr.de
Industrial Scale Production Techniques and Economic Considerations
On an industrial scale, the production of strontium bromide is often based on the reaction of strontium carbonate with hydrobromic acid due to the lower cost and abundance of strontium carbonate, which can be derived from celestine ores (SrSO₄). researchgate.net While the reaction with strontium hydroxide offers a higher yield and faster reaction time, the premium cost of strontium hydroxide makes it less economically viable for large-scale production.
Economic considerations also include the management of byproducts. The reaction with strontium carbonate produces carbon dioxide gas, which requires appropriate handling and disposal, adding to the complexity and cost of the process. Researchers have explored more cost-effective production routes, including a method that avoids the use of expensive hydrobromic acid by utilizing sodium bromide brine and taking advantage of the high solubility of strontium bromide in ethanol (B145695). researchgate.net The cost of strontium bromide is a significant factor, particularly for its application in thermochemical energy storage, and efforts are ongoing to develop more affordable production methods. dlr.deresearchgate.net
Novel Synthetic Approaches and Green Chemistry Principles
In line with the principles of green chemistry, research is being conducted to develop more environmentally friendly and sustainable methods for synthesizing strontium bromide. scispace.com These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
One area of investigation is the use of alternative solvents or solvent-free reaction conditions to minimize the environmental impact associated with traditional organic solvents. The development of catalytic systems that can operate under milder conditions and with higher atom economy is also a key focus. scispace.com
Furthermore, the exploration of novel synthetic pathways that utilize renewable resources or waste streams as starting materials is an active area of research. For example, processes that can efficiently convert strontium-containing industrial byproducts into high-purity strontium bromide are being considered. The overarching goal is to create a more sustainable life cycle for strontium bromide, from its synthesis to its final application. researchgate.net
Crystallization Phenomena and Crystal Engineering of Strontium Bromide Hexahydrate
Kinetics of Crystallization from Aqueous Solutions
The kinetics of the hydration and dehydration reactions of strontium bromide are central to its application in thermochemical energy storage systems. The transition between the monohydrate (SrBr₂·H₂O) and the hexahydrate (SrBr₂·6H₂O) form is of particular interest. The hydration of strontium bromide is an exothermic reaction, releasing heat, while the dehydration is endothermic, storing thermal energy.
Research has shown that the hydration reaction from the monohydrate to the hexahydrate form can be modeled using a first-order kinetic law. dlr.de This model assumes that the reaction rate is dependent on the advancement of the reaction and the distance from thermodynamic equilibrium. dlr.de Studies have determined specific thermal powers for these reactions under various conditions. For instance, at 180°C and a water vapor pressure of 69 kPa, the hydration reaction can achieve specific thermal powers up to 4 kW/kg of SrBr₂. dlr.deresearchgate.net Conversely, the dehydration reaction at 210°C and 5 kPa steam pressure has shown specific thermal powers of 2.5 kW/kg of SrBr₂·H₂O. dlr.deresearchgate.net
The kinetics are influenced by temperature and water vapor partial pressure. Isothermal and dynamic experiments have been conducted in the temperature range of 150–210°C and water vapor partial pressure range of 0–97 kPa to analyze the reaction conversion. dlr.de
Table 1: Kinetic Data for Strontium Bromide Hydration/Dehydration
| Reaction | Temperature (°C) | Pressure (kPa) | Specific Thermal Power (kW/kg) |
|---|---|---|---|
| Hydration (SrBr₂ to SrBr₂·6H₂O) | 180 | 69 | up to 4 |
Mechanisms of Crystal Growth and Nucleation
Crystal formation begins with nucleation, the initial step where solute molecules in a solution start to form clusters that will become the nuclei of new crystals. uu.nlmdpi.com For strontium bromide hexahydrate, this process can be initiated by creating a supersaturated solution, from which the hexahydrate form crystallizes. smolecule.com
The hydration pathway of strontium bromide involves distinct nucleation and growth phases. For example, the hydration of the monohydrate to the hexahydrate form proceeds through the nucleation and growth of intermediate hydrate (B1144303) phases. researchgate.net
Control of Crystal Morphology and Size Distribution
The morphology (shape) and size distribution of crystals are critical properties that can significantly impact the material's performance in various applications. mdpi.com For instance, in thermochemical storage, uniform and appropriately sized crystals can enhance heat and mass transfer.
The control of crystal morphology and size is achieved by manipulating crystallization conditions. mdpi.com Key factors include:
Supersaturation: As the driving force for both nucleation and growth, the level of supersaturation can influence the final crystal size and shape. mdpi.com
Cooling Rate: In cooling crystallization, the rate at which the solution is cooled affects the supersaturation profile and, consequently, the crystal characteristics. researchgate.net
Stirring Rate: Agitation influences the mass transfer of solute to the crystal surface and can affect the final crystal size distribution. researchgate.net
For the closely related strontium chloride hexahydrate (SrCl₂·6H₂O), studies have shown that initial supersaturation and cooling rate are the most significant factors affecting crystal growth. researchgate.netrsc.org By optimizing these parameters, it is possible to produce crystals with desired characteristics, such as a larger size and a narrower size distribution. rsc.org
Impact of Impurities and Additives on Crystallization Behavior
The presence of impurities or the intentional addition of other substances can significantly alter the crystallization process of this compound. cambridge.orgd-nb.info These foreign species can affect crystallization at three main levels: modulating liquid phase properties (like solubility), interacting with the crystal surface, or being incorporated into the crystal lattice. cambridge.org
Polymeric stabilizers have also been investigated for their impact on the reaction kinetics of strontium bromide. Research indicates that an interaction exists between SrBr₂ and certain polymers, leading to a reduction in crystallite size and increased lattice strain. researchgate.net This is attributed to the preferential binding of the polymer to the strontium bromide. researchgate.net
Phase Diagram Analysis in Multicomponent Systems Involving this compound
Phase diagrams are essential tools for understanding the behavior of materials in multicomponent systems. They map out the stable phases of a system at different temperatures, pressures, and compositions. For strontium bromide, phase diagrams are crucial for its recovery and purification from brines and for its application in energy storage.
Studies have been conducted on ternary systems such as NaBr–SrBr₂–H₂O and KBr–SrBr₂–H₂O. researchgate.net These studies show that at certain temperatures, these systems are of a simple eutectic type, with no double salts or solid solutions forming. researchgate.net The crystallization fields correspond to the individual salts, such as SrBr₂·6H₂O and NaBr·2H₂O. researchgate.net
The phase diagram for strontium bromide itself shows the equilibrium between the monohydrate and hexahydrate forms, as well as the conditions for deliquescence (dissolving in absorbed atmospheric moisture). researchgate.net In multicomponent systems, such as the quinary system NaBr–KBr–MgBr₂–SrBr₂–H₂O, the phase equilibria are more complex but fundamental for processes like the extraction of bromine and strontium from underground brines. acs.org At 308 K, as the temperature increases, some SrBr₂·6H₂O can dehydrate to form SrBr₂·2H₂O. acs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name | Chemical Formula |
|---|---|
| This compound | SrBr₂·6H₂O |
| Strontium bromide monohydrate | SrBr₂·H₂O |
| Strontium bromide | SrBr₂ |
| Strontium chloride hexahydrate | SrCl₂·6H₂O |
| Sodium bromide dihydrate | NaBr·2H₂O |
| Potassium bromide | KBr |
| Magnesium bromide | MgBr₂ |
Thermochemical Energy Storage Applications of Strontium Bromide Hexahydrate
Thermodynamic Investigations of Hydration and Dehydration Reactions
A thorough understanding of the thermodynamic properties of the strontium bromide-water reaction system is crucial for designing and optimizing TCES systems. Key parameters include reaction enthalpies, sorption capacities, equilibrium conditions, and the extent of thermal hysteresis.
The hydration and dehydration reactions of strontium bromide involve significant energy changes, which directly correlate to the material's energy storage capacity. The primary reactions of interest are the transition between the hexahydrate and monohydrate forms (SrBr₂·6H₂O ↔ SrBr₂·H₂O + 5H₂O) and the transition between the monohydrate and anhydrous forms (SrBr₂·H₂O ↔ SrBr₂ + H₂O).
The SrBr₂ 6-1 transition (hexahydrate to monohydrate) has a high theoretical energy density of 945 kJ/kg (1.99 GJ/m³) relative to strontium bromide hexahydrate, with an effective energy density of 798 kJ/kg. tue.nl For the transition from the anhydrous to the monohydrate form, the reaction enthalpy (ΔH) is reported to be 71.98 kJ/mol, with a corresponding entropy change (ΔS) of 143.93 J/(mol·K). dlr.de Another source provides a reaction enthalpy of 72.8 kJ/mol and an entropy change of 152 J/(mol·K) for the same reaction. dlr.de This reaction offers a specific energy density of 291 kJ/kg of SrBr₂ (or 81 kWh/t). dlr.de A Van 't Hoff fit of measured values for the hexahydrate to monohydrate transition resulted in a reaction enthalpy of 61 kJ/mol and an entropy of 154 J/(mol·K). tue.nl
| Reaction | Parameter | Value | Reference |
|---|---|---|---|
| SrBr₂·6H₂O ↔ SrBr₂·H₂O + 5H₂O | Theoretical Energy Density | 945 kJ/kg (1.99 GJ/m³) | tue.nl |
| Effective Energy Density | 798 kJ/kg | tue.nl | |
| SrBr₂·H₂O ↔ SrBr₂ + H₂O | Reaction Enthalpy (ΔH) | 71.98 kJ/mol | dlr.de |
| Reaction Entropy (ΔS) | 143.93 J/(mol·K) | dlr.de | |
| Reaction Enthalpy (ΔH) | 72.8 kJ/mol | dlr.de | |
| Specific Energy Density | 291 kJ/kg (81 kWh/t) of SrBr₂ | dlr.de | |
| SrBr₂·6H₂O ↔ SrBr₂·H₂O + 5H₂O | Reaction Enthalpy (ΔH) | 61 kJ/mol | tue.nl |
| Reaction Entropy (ΔS) | 154 J/(mol·K) | tue.nl |
The relationship between temperature and water vapor pressure at which the hydration and dehydration reactions are in equilibrium is fundamental to determining the operating conditions of a TCES system. This relationship is often represented by a phase diagram or described by the Clausius-Clapeyron equation.
For the strontium bromide-water system, the equilibrium vapor pressure is temperature-dependent, ranging from 12 mbar at 25°C to 200 mbar at 80°C. opastpublishers.comopastpublishers.com A phase diagram for the SrBr₂-H₂O system, often presented as a van't Hoff plot, illustrates the stability regions of the different hydrates. sp.seresearchgate.net The equilibrium line between the hexahydrate and monohydrate forms can be determined through experimental measurements at various fixed water vapor pressures and corresponding temperatures. tue.nlresearchgate.net For instance, equilibrium onset points have been measured at water vapor pressures of 4, 6, 8, 12, and 15 mbar by scanning a temperature range between 25 and 60°C. tue.nl
| Temperature (°C) | Equilibrium Vapor Pressure (mbar) | Reference |
|---|---|---|
| 25 | 12 | opastpublishers.comopastpublishers.com |
| 80 | 200 | opastpublishers.comopastpublishers.com |
In thermogravimetric analysis (TGA) experiments with strontium bromide, a thermal reaction hysteresis has been observed. dlr.de At a water vapor partial pressure of 5 kPa, a temperature difference of 22 K was found between the hydration and dehydration temperatures. dlr.de In another TGA experiment at a water vapor pressure of 19 kPa with a heating/cooling rate of ±0.5 K/min, a significant hysteresis of 53 K was observed between the onset temperatures of dehydration and hydration. dlr.de The addition of natural graphite (B72142) to create a composite material has been shown to reduce this thermal hysteresis. dlr.debham.ac.uk
| Water Vapor Pressure | Experimental Conditions | Thermal Hysteresis (K) | Reference |
|---|---|---|---|
| 5 kPa | TGA | 22 | dlr.de |
| 19 kPa | TGA (±0.5 K/min heating/cooling rate) | 53 | dlr.de |
Reaction Kinetics and Mass/Heat Transport Phenomena in Solid-Gas Interactions
The rates of the dehydration and hydration reactions are critical for determining the power output and response time of the TCES system. These kinetics are influenced by factors such as temperature, pressure, particle size, and the presence of composite materials that can enhance heat and mass transport.
The dehydration of this compound proceeds in stages, first to the monohydrate and then to the anhydrous form. researchgate.net The dehydration of the hexahydrate to the monohydrate is relevant for applications below 100°C. dlr.de For higher temperature applications (150°C to 300°C), the dehydration of the monohydrate to the anhydrous form is utilized. dlr.de
Kinetic studies have shown that the dehydration rate can be modeled using various approaches. One study reported a dehydration rate constant of 10⁻³ s⁻¹ following the Avrami-Erofeev model. opastpublishers.comopastpublishers.com In experiments running the dehydration reaction at 210°C and 5 kPa steam pressure, specific thermal powers of 2.5 kW/kg of SrBr₂·H₂O were achieved. dlr.de The total time required to dehydrate the salt bed in a multilayered sieve reactor was approximately 1180 minutes. researchgate.net
| Parameter | Value/Model | Conditions | Reference |
|---|---|---|---|
| Dehydration Rate Constant | 10⁻³ s⁻¹ | Avrami-Erofeev model | opastpublishers.comopastpublishers.com |
| Specific Thermal Power | 2.5 kW/kg of SrBr₂·H₂O | 210°C and 5 kPa | dlr.de |
| Total Dehydration Time | ~1180 minutes | Multilayered sieve reactor | researchgate.net |
The hydration of anhydrous or monohydrated strontium bromide is the exothermic step that releases the stored thermal energy. The rate of this reaction dictates the heat discharge power of the TCES system.
A detailed reaction rate model for the hydration of the monohydrate to the hexahydrate has been developed for operating temperatures up to 80°C. dlr.desp.se For the hydration of the anhydrous form to the monohydrate, specific thermal powers of up to 4 kW/kg of SrBr₂ have been experimentally determined when running the reaction at 180°C and 69 kPa. dlr.deresearchgate.net The total time to fully hydrate (B1144303) the salt bed in a multilayered sieve reactor was approximately 940 minutes. researchgate.net The hydration kinetics can be significantly improved by incorporating strontium bromide into a composite material with natural graphite, which enhances thermal conductivity. dlr.de
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Specific Thermal Power (Anhydrous to Monohydrate) | Up to 4 kW/kg of SrBr₂ | 180°C and 69 kPa | dlr.deresearchgate.net |
| Total Hydration Time | ~940 minutes | Multilayered sieve reactor | researchgate.net |
Modeling of Reaction Advancement and Rate Dependencies
The advancement and rate of the hydration and dehydration reactions of strontium bromide are critical for the design and performance of thermochemical energy storage systems. Various models have been employed to describe these kinetics, with dependencies on temperature, vapor pressure, and material properties.
Kinetic studies have shown that the dehydration of this compound can be described by the Avrami-Erofeev model, with a reported dehydration rate constant of 10⁻³ s⁻¹ researchgate.netdeccanherald.com. A non-isothermal thermogravimetric analysis (TGA) has led to the development of a 2D diffusion model to describe the dehydration kinetics, represented by the equation:
dα/dt = 3(1-α)^(2/3) × 1.4×10⁻⁴ exp(-54.2/RT)
In this model, the activation energy (Eₐ) for the dehydration process is 54.2 kJ/mol researchgate.net. For the hydration reaction from the monohydrate to the hexahydrate form, a detailed reaction rate model has been developed for operating temperatures up to 80°C sci-hub.box.
The performance of these reactions is also highly dependent on the reactor scale. A notable discrepancy has been observed between material-scale (1 g) and reactor-scale (100 g) tests using a strontium bromide-vermiculite composite. The kinetics and specific power were found to decrease nearly tenfold, from 35 W/kg to 3.9 W/kg, at the larger scale, likely due to greater temperature and morphological variations avestia.com. This highlights the challenge of translating material properties to reactor performance and underscores the need for accurate characterization of temperature-dependent kinetics and equilibrium vapor pressure in composite materials avestia.com.
Modeling efforts have identified distinct operational regimes: a mass transport-limited regime that produces steady, low power with high energy capacity utilization, and a kinetics-limited regime offering high but variable power with lower energy capacity utilization avestia.com. A modified Damköhler number has been proposed to predict the specific power and identify these performance-limiting factors based on inlet conditions, material kinetics, and reactor design avestia.com. Furthermore, in numerical models for specific reactor designs, such as multilayered sieve reactors, a reaction kinetic factor (Rkin) of 1.0 × 10⁻⁴ has been identified as a critical threshold nias.res.in.
Experimentally determined thermal powers can be significant, with specific thermal powers up to 4 kW/kg of SrBr₂ observed for the hydration reaction at 180°C and 69 kPa. The dehydration reaction at 210°C and 5 kPa steam pressure has shown specific thermal powers of 2.5 kW/kg of SrBr₂∙H₂O sci-hub.box.
Development and Performance of Composite Materials for Thermochemical Storage
To overcome the inherent limitations of pure this compound, such as low thermal conductivity and particle agglomeration, composite materials have been developed by integrating the salt into various porous host matrices.
Integration of this compound with Porous Matrices (e.g., Natural Graphite, Metal-Organic Frameworks)
A range of porous materials has been investigated to serve as stable, conductive, and permeable hosts for this compound.
Graphite-based Matrices : Natural graphite, particularly expanded natural graphite (ENG), is a common choice due to its high thermal conductivity and porosity avestia.com. Composites have been fabricated by mixing strontium bromide with ENG and activated carbon (AC) and then compressing the mixture into pellets deccanherald.comtue.nl. These graphite-based matrices provide structural support and significantly improve heat transfer within the reactive material researchgate.netsci-hub.boxavestia.comopastpublishers.com.
Metal-Organic Frameworks (MOFs) : MOFs have been explored as a host matrix, offering high porosity and tunable structures. One study embedded strontium bromide into a mesoporous MIL-101(Cr) MOF, achieving a high salt content of 63 wt%. This integration not only provides mechanical stability but can also alter the sorption characteristics of the salt avestia.com.
Other Porous Materials : Other materials investigated as potential matrices include silica gel, vermiculite, and silicone foam avestia.comnias.res.in.
Enhancement of Thermal Conductivity and Permeability in Composites
A primary motivation for developing composite materials is the enhancement of heat and mass transfer properties.
The inclusion of graphite-based materials has proven highly effective. Composites containing 20% natural graphite by weight have demonstrated a fourfold increase in thermal conductivity compared to the pure salt researchgate.netsci-hub.boxopastpublishers.com. Similarly, the use of expanded natural graphite (ENG) and activated carbon (AC) in composite pellets enhances both thermal conductivity and permeability deccanherald.comtue.nl. The addition of expanded natural graphite treated with sulfuric acid (ENG-TSA) has been shown to greatly improve heat transfer performance in composite sorbents. Expanded graphite is recognized as a highly porous and conductive support that boosts both of these crucial transport properties avestia.com. This improved thermal conductivity leads to better hydration-dehydration kinetics and a reduction in thermal hysteresis sci-hub.box.
Sorption Isotherms and Water Vapor Adsorption Characteristics
The integration of strontium bromide into a porous matrix can influence its interaction with water vapor. The performance of composite materials is often characterized using dynamic vapor sorption techniques researchgate.netsci-hub.boxopastpublishers.com.
Research has shown that the host matrix can modify the water sorption isotherms of the encapsulated salt. For instance, when strontium bromide is encapsulated in a mesoporous MIL-101(Cr) MOF, it exhibits unexpected changes in its water sorption behavior, leading to a high heat storage density even at a low water vapor partial pressure of 1.25 kPa.
At a more fundamental level, the microscopic mechanism of water adsorption on the strontium bromide surface has been investigated using density functional theory (DFT). These calculations reveal an energy barrier of 5.916 kcal mol⁻¹ for the SrBr₂/H₂O reaction system. Doping the strontium bromide with calcium has been shown to reduce this barrier to 3.432 kcal mol⁻¹, suggesting that it can adsorb water molecules more readily and positively affect the adsorption heat storage process. The analysis of adsorption equilibrium data for composite materials often involves fitting it to various isotherm models, such as the Langmuir, Freundlich, Dubinin-Radushkevich (D-R), and Temkin equations, to better understand the sorption behavior.
Reactor Design and Performance Evaluation for Thermochemical Systems
The design of the reactor is paramount in translating the potential of this compound composites into a viable thermochemical storage system. The design must facilitate efficient heat and mass transfer between the solid material and the water vapor.
Design Principles for Packed Bed and Multilayered Sieve Reactors
Two common reactor configurations for solid-gas thermochemical systems are the packed bed and the multilayered sieve reactor.
Packed Bed Reactors: In a typical packed bed reactor, the composite material is packed into a container, and a heat transfer fluid (often moist air in an open system) flows through it. A significant challenge in conventional axial flow packed beds is the pressure drop across the reactor bed, which requires considerable auxiliary power for fans or blowers avestia.comnias.res.in.
To mitigate this issue, alternative designs have been proposed. The radial flow annular reactor is one such design that shows a 65%-80% reduction in the required flow work compared to traditional axial flow reactors avestia.com. This configuration involves the air flowing radially through an annular bed of the thermochemical material. Different arrangements, such as inward or outward flow, can be optimized for performance avestia.comnias.res.in. While these designs significantly save auxiliary power, they may result in a minor compromise of 0.89% to 2.1% in thermal energy efficiency avestia.com.
Multilayered Sieve Reactors: A novel design for seasonal heat storage is the multilayered sieve reactor researchgate.netsci-hub.box. This design consists of multiple stacked layers of sieves containing the porous reactive salt beds. This arrangement is intended to promote the dehydration and hydration reactions by improving the interaction between the water vapor and the salt beds in an open system researchgate.netsci-hub.box. Numerical investigations of this reactor type have shown high volumetric thermal powers, although the power tends to decrease as the reaction progresses (degree of conversion increases) researchgate.net. For a modeled multilayered sieve reactor, the total time for dehydration was approximately 1180 minutes, while hydration took about 940 minutes. Optimization of the salt bed parameters in the model led to an 11.4% reduction in dehydration time researchgate.net.
The performance of such a reactor was evaluated, yielding the following efficiency metrics for the studied model researchgate.net:
| Process | Thermal Efficiency (η) | Thermal COP (COPth) | Exergy COP (COPex) |
| Charging (Dehydration) | 85.2% | 72.4% | 21.3% |
| Discharging (Hydration) | 94.5% | 71.5% | 21.1% |
Experimental Studies on Lab-Scale Prototypes
Experimental investigations using laboratory-scale prototypes have been crucial in demonstrating the viability of this compound for thermochemical energy storage. These studies provide practical validation of theoretical performance and highlight real-world operational characteristics.
A significant proof-of-concept was achieved with a 1 kW lab-scale prototype, which successfully demonstrated thermochemical heat transformation with a thermal upgrade of 102 K and a maximum discharge temperature of 280 °C dlr.de. In this prototype, the specific thermal power was observed to decrease slightly as the discharge temperature increased while the steam pressure remained constant dlr.de. Another study utilized a lab-scale reactor with approximately 1 kg of strontium bromide monohydrate to support the proof of concept for heat transformation in the 200 °C range sp.se.
Research on packed bed reactors has also yielded important data. An experimental study involving a reactor operated with 400 kg of hydrated salt reported thermal powers ranging from 0.75 to 2 W/kg dlr.de. Further experiments focusing on specific operating points have determined high specific thermal powers. For instance, running a hydration reaction at 180 °C and 69 kPa resulted in specific thermal powers up to 4 kW/kg of SrBr₂ dlr.de. Conversely, the dehydration reaction at 210 °C and 5 kPa steam pressure yielded specific thermal powers of 2.5 kW/kg of SrBr₂·H₂O dlr.de.
Field tests have also been conducted to evaluate performance under realistic conditions. A study in Arctic Sweden demonstrated a 75% roundtrip efficiency over a three-month storage period, underscoring its potential for seasonal heat storage opastpublishers.comopastpublishers.com.
Table 1: Summary of Lab-Scale Prototype Performance
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Prototype Scale | 1 kW | Lab-scale | dlr.de |
| Max. Discharge Temperature | 280 °C | - | dlr.de |
| Thermal Upgrade | 102 K | - | dlr.de |
| Specific Thermal Power (Hydration) | Up to 4 kW/kg SrBr₂ | 180 °C, 69 kPa | dlr.de |
| Specific Thermal Power (Dehydration) | 2.5 kW/kg SrBr₂·H₂O | 210 °C, 5 kPa | dlr.de |
| Thermal Power (Packed Bed) | 0.75 - 2 W/kg | 400 kg of salt | dlr.de |
| Roundtrip Efficiency | 75% | 3-month field test | opastpublishers.comopastpublishers.com |
Numerical Simulations of Reactor Performance
Numerical simulations are a vital tool for understanding and optimizing the performance of thermochemical reactors using this compound. These models help in defining optimal geometric characteristics and operating conditions for future pilot-scale designs researchgate.net. By simulating complex transport phenomena, researchers can analyze performance without the need for extensive and costly experimental setups.
One detailed numerical investigation focused on a novel multilayered sieve reactor designed for seasonal heat storage in residential applications researchgate.net. This study, which modeled the interaction between the porous salt beds and water vapor in an open system, provided key insights into the reactor's performance. The simulation estimated that the total time required to completely dehydrate the salt beds was approximately 1180 minutes, while the full hydration process took about 940 minutes researchgate.net.
Table 2: Simulated Performance of a Multilayered Sieve Reactor
| Parameter | Charging (Dehydration) | Discharging (Hydration) | Source |
|---|---|---|---|
| Process Duration | ~1180 min | ~940 min | researchgate.net |
| Thermal Efficiency (η) | 85.2% | 94.5% | researchgate.net |
| Thermal COP (COPth) | 72.4% | 71.5% | researchgate.net |
| Exergy COP (COPex) | 21.3% | 21.1% | researchgate.net |
Long-Term Cycle Stability and Degradation Mechanisms in Thermochemical Cycling
The long-term stability of this compound during repeated thermochemical cycling is critical for its application in energy storage. Investigations into its cyclic performance have identified both its high stability and potential degradation pathways.
Thermogravimetric analysis over 100 cycles has shown the hydration reaction to be fully cycle-stable under specific experimental conditions dlr.de. However, the same study noted a decrease in the effective reaction rate of the dehydration reaction at conversions greater than 50% dlr.de. After 100 cycles, X-ray diffraction analysis confirmed that the crystalline structure of SrBr₂·6H₂O was retained, with less than 2% peak intensity reduction, indicating minimal amorphization opastpublishers.com. Another study subjected mixtures of strontium bromide with other salts to 10 consecutive dehydration-hydration cycles to assess stability tue.nl.
Despite the good chemical stability of the salt itself, physical degradation and corrosion of reactor materials are significant concerns. A primary issue observed in lab-scale prototypes is the agglomeration of the granular storage material into larger porous structures, which can impede vapor transport and affect performance over time dlr.de.
A more severe degradation mechanism is the corrosion of reactor components. Studies have revealed that strontium bromide can cause severe corrosion to both steel and copper umons.ac.be. For steel, corrosion depths greater than 1 mm per year have been observed, particularly in conditions where the salt remains mostly solid umons.ac.be. This accelerated corrosion is attributed to a reaction between SrBr₂ and atmospheric carbon dioxide, which produces hydrobromic acid (HBr) umons.ac.be. The presence of moisture and higher temperatures further exacerbates the corrosion process umons.ac.be. This highlights the critical importance of material selection and reactor design to ensure the long-term operational integrity of thermochemical storage systems based on strontium bromide.
Advanced Structural Characterization and Spectroscopic Investigations
X-ray Diffraction Studies of Crystalline Phases and Phase Transitions
X-ray diffraction (XRD) is a primary technique for elucidating the crystal structure and phase behavior of materials like strontium bromide hexahydrate. anton-paar.com Studies have identified the hexahydrate form as colorless trigonal crystals. chemister.ru The primary phase transitions associated with this compound are related to its dehydration upon heating.
The compound undergoes a series of thermal decompositions, losing its water of crystallization in stages. The hexahydrate form (SrBr₂·6H₂O) transitions to lower hydrates before becoming anhydrous. The first significant transition occurs around 88.6-89°C, where the hexahydrate decomposes, eventually leading to the formation of the monohydrate (SrBr₂·H₂O) and subsequently the anhydrous form (SrBr₂) at higher temperatures. chemister.ruwikipedia.orgdlr.de Complete dehydration to anhydrous strontium bromide is achieved by heating to 180°C. wikipedia.orgshef.ac.uk
The anhydrous form, α-SrBr₂, possesses a tetragonal crystal structure at room temperature, belonging to the space group P4/n. wikipedia.org At approximately 650°C (920 K), this α-phase undergoes a solid-solid phase transition to a much more disordered cubic fluorite structure, known as β-SrBr₂. wikipedia.org While these high-temperature transitions pertain to the anhydrous state, the phase behavior of strontium bromide is fundamentally linked to its hydration state, with the initial transitions from the hexahydrate being crucial for its properties and applications. sci-hub.box
| Compound Phase | Crystal System | Transition Temperature | Resulting Phase |
|---|---|---|---|
| This compound (SrBr₂·6H₂O) | Trigonal chemister.ru | ~89 °C wikipedia.orgdlr.de | Strontium bromide dihydrate (SrBr₂·2H₂O) wikipedia.org |
| Strontium bromide dihydrate (SrBr₂·2H₂O) / Other lower hydrates | - | 180 °C wikipedia.orgshef.ac.uk | Anhydrous strontium bromide (α-SrBr₂) |
| Anhydrous strontium bromide (α-SrBr₂) | Tetragonal wikipedia.org | ~650 °C wikipedia.org | Anhydrous strontium bromide (β-SrBr₂) |
Vibrational Spectroscopy (FTIR, Raman) for Hydration State Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for analyzing the hydration state of this compound. scirp.org These techniques probe the vibrational modes of molecules, and the water of crystallization in SrBr₂·6H₂O gives rise to characteristic spectral features. The presence, position, and shape of these bands can confirm the hydration state and provide insights into the hydrogen bonding environment within the crystal lattice. scirp.org
The key vibrational modes of the water molecules include:
O-H Stretching: Typically observed in the high-frequency region of the infrared spectrum, generally between 3000 and 3700 cm⁻¹. The presence of hydrogen bonds within the crystal structure causes these bands to broaden and shift to lower wavenumbers compared to free water molecules. scirp.org
H-O-H Bending: This mode appears in the 1600-1650 cm⁻¹ region of the IR spectrum. scirp.org Its position can also be influenced by the crystalline environment.
Librational Modes: These are hindered rotational motions (rocking, wagging, twisting) of the water molecules that are active at lower frequencies, typically below 1000 cm⁻¹.
By monitoring these characteristic bands, one can track the dehydration process of SrBr₂·6H₂O. As the compound is heated, the intensity of the water-related bands will decrease, eventually disappearing upon the formation of the anhydrous SrBr₂. FTIR and Raman spectra for this compound are available in spectral databases. spectrabase.comnih.gov
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance for Hydration Analysis |
|---|---|---|
| O-H Stretching | 3000 - 3700 | Indicates the presence of water; band shape and position reveal information about hydrogen bonding. scirp.org |
| H-O-H Bending | 1600 - 1650 | Confirms the presence of molecular water. scirp.org |
| Librational Modes (Rocking, Wagging, Twisting) | < 1000 | Provides information on the interaction of water molecules with the crystal lattice. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically solid-state ⁸⁷Sr NMR, provides detailed information about the local environment of the strontium atoms within the hexahydrate crystal. huji.ac.il ⁸⁷Sr is the only naturally occurring strontium isotope suitable for NMR studies. chemlin.org However, its application presents challenges due to its low natural abundance (7.00%) and its nature as a quadrupolar nucleus (spin I = 9/2), which often results in broad spectral lines. huji.ac.ilchemlin.org
Despite these difficulties, high-field solid-state NMR studies have been successfully conducted on strontium-containing solids, including SrBr₂·6H₂O. nih.gov These investigations are sensitive to the coordination number and site symmetry of the strontium ion. For a stationary powdered sample of SrBr₂·6H₂O, an experimental chemical shift anisotropy (δaniso) of +26 ppm has been reported. nih.gov This parameter provides valuable information about the electronic environment and the geometry of the strontium site. The chemical shift, in general, has been shown to increase as the coordination number of the strontium ion decreases. nih.govresearchgate.net
| NMR Property | Value / Description |
|---|---|
| Active Nucleus | ⁸⁷Sr huji.ac.il |
| Natural Abundance | 7.00% huji.ac.il |
| Spin (I) | 9/2 huji.ac.il |
| Nuclear Property | Quadrupolar huji.ac.il |
| Reported ⁸⁷Sr δaniso for SrBr₂·6H₂O | +26 ppm nih.gov |
Electron Microscopy and Energy-Dispersive X-ray Spectroscopy (EDX) for Morphological and Elemental Analysis
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM), are utilized to investigate the morphology of this compound crystals. SEM provides high-resolution images of the sample's surface, revealing details about crystal size, shape (habit), and surface topography. This morphological information is crucial for understanding crystallization processes and the physical properties of the bulk material.
Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of the sample. When the electron beam from the microscope interacts with the sample, it generates characteristic X-rays from the elements present. The EDX detector measures the energy and intensity of these X-rays to identify and quantify the elemental composition of the sample. For this compound, an EDX analysis would be expected to show distinct peaks corresponding to strontium (Sr), bromine (Br), and oxygen (O), confirming the elemental makeup of the hydrated salt. This combined approach allows for a comprehensive characterization of both the physical form and the elemental composition of the crystals.
| Element | Symbol | Expected EDX Detection | Source in Compound |
|---|---|---|---|
| Strontium | Sr | Yes | Strontium Cation (Sr²⁺) |
| Bromine | Br | Yes | Bromide Anion (Br⁻) |
| Oxygen | O | Yes | Water of Hydration (H₂O) |
| Hydrogen | H | No | Water of Hydration (H₂O) |
Note: Hydrogen is not detectable by standard EDX analysis.
Solution Chemistry and Hydration Sphere Dynamics of Strontium Ions
Coordination Environment of Sr(II) in Aqueous Solutions
The strontium(II) ion in an aqueous environment is characterized by a well-defined hydration structure. aip.org Numerous experimental and theoretical studies have established that the Sr²⁺ ion typically coordinates with eight water molecules in its first hydration shell. aip.orgmdpi.comresearchgate.netacs.org This arrangement is often described as a square antiprismatic geometry. mdpi.com The mean distance between the strontium ion and the oxygen atoms of the coordinating water molecules (Sr–O bond distance) is consistently reported to be approximately 2.62 Å. mdpi.com
The first hydration shell is highly structured and tightly bound. aip.org Beyond this primary sphere, a second hydration shell exists at a greater distance. The Sr–(O–H)⋯O distance, which represents the distance to the water molecules in the second hydration sphere, is approximately 4.78 Å. mdpi.com Quantum chemistry calculations indicate that the saturated hydration number of the first hydration layer of Sr²⁺ is 8, with a hydration distance of 2.58 Å. These calculations also show a second hydration layer with 1–9 water molecules at a distance ranging from 4.4 to 4.6 Å. tandfonline.com The strong electrostatic interaction between the positively charged Sr²⁺ ion and the polar water molecules is the primary force forming this initial hydration layer. tandfonline.com
While an 8-fold coordination is the most accepted configuration, some studies suggest a degree of flexibility. For instance, X-ray absorption near-edge structure (XANES) spectroscopy, coupled with molecular dynamics simulations, supports the 8-fold hydration complex with a Sr-O distance of 2.60 Å. nih.govacs.org However, these studies also highlight the flexible nature of the hydration shells. nih.govacs.org Ab initio molecular dynamics simulations further confirm the stable 8-fold coordination in the local hydration environment. aip.org
Table 1: Structural Parameters of Hydrated Strontium Ion in Aqueous Solution An interactive table with data on the coordination and hydration of Strontium ions.
| Parameter | Value | Source |
| Primary Coordination Number | 8 | aip.orgmdpi.comresearchgate.netacs.org |
| Coordination Geometry | Square Antiprismatic | mdpi.com |
| Mean Sr-O Bond Distance (First Shell) | ~2.62 Å | mdpi.com |
| Sr-O Bond Distance Range | 2.57–2.67 Å | mdpi.com |
| Second Hydration Sphere Distance | ~4.78 Å | mdpi.com |
Dynamics of Water Exchange within the Hydration Shell
The hydration shells surrounding the strontium ion are not static; there is a continuous and rapid exchange of water molecules between the first and second hydration shells and the bulk solvent. nih.govacs.org This dynamic process is crucial for understanding the reactivity and transport properties of the Sr²⁺ ion in solution.
XANES spectroscopy studies have revealed that the hydration shells of strontium ions have a flexible nature, characterized by a fast ligand exchange rate between the first and second hydration shells occurring on a picosecond timescale. nih.govacs.org This rapid exchange indicates that while the first hydration shell is well-structured, the water molecules are not permanently bound to the ion. nih.govacs.org
The rate of water exchange is influenced by the charge and size of the cation. For divalent ions like Sr²⁺, the exchange process is a key factor in various chemical and biological processes. mpg.de While specific kinetic parameters for strontium bromide hexahydrate are not extensively detailed in the provided context, the general principles of ion hydration dynamics suggest that the exchange is a complex process involving associative and dissociative mechanisms. The flexibility of the hydration shell is a key characteristic of the strontium ion in aqueous solution. nih.govacs.org
Ion-Solvent and Ion-Ion Interactions in Concentrated Solutions
In concentrated solutions of strontium bromide, the interactions between ions (ion-ion) become increasingly significant, alongside the interactions between ions and water molecules (ion-solvent). At high concentrations, there is less "bulk" water available, and a greater proportion of water molecules are involved in the hydration shells of the ions. lsbu.ac.uk This can lead to the formation of ion pairs. lsbu.ac.uk
Ion pairs can exist in several forms: contact ion-pairs (CIP), where the ions are in direct contact; solvent-shared ion-pairs (SIP), where a single layer of solvent molecules separates the ions; and solvent-separated ion-pairs (2SIP), with two layers of solvent in between. lsbu.ac.uk The formation of these pairs is influenced by factors such as concentration and temperature. lsbu.ac.uk
Studies on bromide salts in methanol, a polar solvent, have shown that strong solute-solvent interactions are present, as indicated by positive B-coefficients in viscosity measurements. pjsir.org Conversely, weak solute-solute interactions were observed. pjsir.org While this study was not on aqueous strontium bromide specifically, it provides insight into the types of interactions that can occur. In concentrated aqueous solutions, the electrostatic forces between the Sr²⁺ and Br⁻ ions will compete with the ion-dipole forces between the ions and water molecules. libretexts.org The formation of ion pairs, such as SrBr⁺, has been observed in aqueous strontium chloride solutions under hydrothermal conditions, and a similar behavior would be expected for strontium bromide. researchgate.net The extent of ion pairing generally increases with concentration as the probability of ions encountering each other rises. researchgate.net
Thermodynamics of Hydration and Solvation Processes
These thermodynamic values are crucial for applications such as thermochemical energy storage, where the reversible hydration and dehydration of salt hydrates like strontium bromide are used to store and release thermal energy. dlr.deresearchgate.net The significant energy density of the SrBr₂/H₂O system highlights the strength of the interaction between strontium bromide and water. dlr.deresearchgate.net The process of solvation involves significant changes in both enthalpy and entropy, and these changes are often compensatory. nih.gov
Table 2: Thermodynamic Data for Strontium Bromide An interactive table with thermodynamic data for Strontium Bromide.
| Thermodynamic Parameter | Value | Units | Source |
| Lattice Energy (SrBr₂) | +2070 | kJ/mol | chegg.com |
| Hydration Enthalpy (Sr²⁺) | -1456 | kJ/mol | chegg.com |
| Hydration Enthalpy (Br⁻) | -330 | kJ/mol | chegg.com |
| Reaction Enthalpy (SrBr₂ + H₂O ⇌ SrBr₂·H₂O) | 71.98 | kJ/mol | dlr.de |
| Reaction Entropy (SrBr₂ + H₂O ⇌ SrBr₂·H₂O) | 143.93 | J/(mol·K) | dlr.de |
Theoretical and Computational Studies of Strontium Bromide Hexahydrate
Ab Initio Molecular Dynamics Simulations of Hydration
Ab initio molecular dynamics (AIMD) simulations, which solve the electronic structure on the fly as the atoms move, offer a highly accurate method for studying the hydration of the strontium ion (Sr²⁺), the cation in strontium bromide hexahydrate. These simulations provide a detailed picture of the coordination environment and dynamics of water molecules surrounding the Sr²⁺ ion.
Quantum chemistry calculations have been employed to investigate the structure and energetics of hydrated strontium ion clusters, [Sr(H₂O)ₙ]²⁺, for n=1–25. tandfonline.com These studies reveal that the first hydration shell of the Sr²⁺ ion is saturated with eight water molecules, with a characteristic Sr-O distance of 2.58 Å. tandfonline.com The second hydration shell contains one to nine water molecules at a distance ranging from 4.4 to 4.6 Å. tandfonline.com The strong electrostatic interaction between Sr²⁺ and the water molecules in the first shell leads to a significant binding energy. tandfonline.com The interaction weakens considerably for water molecules beyond the second hydration shell, approaching the binding energy of a water dimer. tandfonline.com
AIMD simulations of Sr²⁺ in hydrothermal solutions have further elucidated the structure of the hydrated ion. lancs.ac.uk These simulations are in excellent agreement with experimental and other computational studies, confirming the robustness of the solvation model developed. lancs.ac.uk The coordination number and bond lengths of the first solvation shell are key parameters determined from these simulations. lancs.ac.uk
A molecular dynamics study utilizing a quantum mechanical/molecular mechanics (QM/MM) protocol has provided a detailed investigation of the structural and dynamical properties of the hydrated Sr²⁺ ion. researchgate.net This approach treats the ion and its immediate hydration shell with quantum mechanics, while the rest of the solvent is treated with classical mechanics, balancing accuracy and computational cost. The study highlights the considerable flexibility and ligand mobility within the first hydration shell of the Sr²⁺ ion. researchgate.net
The following table summarizes key findings from theoretical studies on the hydration of the strontium ion.
| Property | Finding | Source |
| First Hydration Shell Coordination Number | 8 | tandfonline.com |
| First Hydration Shell Sr-O Distance | 2.58 Å | tandfonline.com |
| Second Hydration Shell Coordination Number | 1-9 | tandfonline.com |
| Second Hydration Shell Sr-O Distance | 4.4 - 4.6 Å | tandfonline.com |
| Hydrated Ion in Aqueous Solution | Labile hydrate (B1144303) with a highly mobile structure | researchgate.netmdpi.com |
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide insights into the nature of chemical bonding, the distribution of electron density, and the electronic energy levels.
A study on the adsorption of water on the strontium bromide surface using DFT has provided valuable information on the microscopic mechanism of hydration. rsc.org The calculations focused on the energy barrier for water adsorption, the density of states (DOS), and the Crystal Orbital Hamilton Population (COHP). rsc.org The energy barrier for the SrBr₂/H₂O reaction system was calculated to be 5.916 kcal mol⁻¹. rsc.org
The study also investigated the effect of doping with calcium (Ca) or magnesium (Mg) on the water adsorption properties. Doping with Ca was found to reduce the energy barrier to 3.432 kcal mol⁻¹, suggesting that it facilitates the adsorption of water molecules. rsc.org In contrast, Mg doping increased the energy barrier to 13.394 kcal mol⁻¹. rsc.org The analysis of the COHP indicated that Ca-doping weakens the interaction, making it easier for SrBr₂ to adsorb water molecules at the same temperature, thus having a positive effect on the adsorption heat storage process. rsc.org
The electronic structure of anhydrous strontium bromide (SrBr₂) has been investigated as part of the Materials Project. materialsproject.org While this is not the hexahydrate, it provides a basis for understanding the electronic properties of the constituent ions. The calculations show that SrBr₂ is an insulator with a calculated band gap. materialsproject.org The electronic structure is dominated by the interactions between the Sr²⁺ and Br⁻ ions.
DFT calculations are also instrumental in understanding the vibrational properties of materials, which can be compared with experimental spectroscopic data like Raman and infrared spectroscopy to validate the computational model.
Classical Molecular Dynamics for Bulk and Interfacial Phenomena
Classical molecular dynamics (MD) simulations, which use empirical force fields to describe the interactions between atoms, are a powerful tool for studying the bulk and interfacial properties of materials over larger length and time scales than are accessible with ab initio methods.
For this compound, classical MD simulations can be used to study a variety of phenomena, including:
Bulk properties: Simulating the crystalline structure of SrBr₂·6H₂O allows for the calculation of properties such as density, thermal conductivity, and mechanical stability. These simulations can also provide insights into the dynamics of water molecules within the crystal lattice.
Interfacial phenomena: MD simulations are particularly useful for studying the interface between this compound and other phases, such as water vapor or liquid water. These simulations can reveal details about the surface structure, the mechanism of water adsorption and desorption, and the formation of disordered interfacial layers. nih.gov For instance, studies on other salt hydrates have shown that a disordered layer at the solid-solution interface can play a crucial role in dissolution and precipitation processes. nih.gov
Solubility: The solubility of strontium bromide in water can be calculated using MD simulations through methods like thermodynamic integration, which determines the chemical potential of the salt in the solid and solution phases. aip.org
While specific classical MD studies focusing solely on the bulk and interfacial properties of this compound are not abundant in the literature, the methodologies have been well-established for other salt systems. For example, MD simulations have been used to investigate the interface of NaCl solutions, providing insights into surface charge and ion distribution. aip.org Similar approaches could be applied to strontium bromide to understand its behavior in aqueous environments.
The development of accurate force fields is critical for the success of classical MD simulations. These force fields are often parameterized by fitting to experimental data or results from higher-level quantum mechanical calculations.
Computational Modeling of Reaction Pathways and Kinetics
Computational modeling is a valuable tool for elucidating the reaction pathways and kinetics of the hydration and dehydration of this compound. These reactions are central to its application in thermochemical energy storage.
The dehydration of this compound is known to proceed in steps, with the formation of lower hydrates such as the monohydrate before reaching the anhydrous state. researchgate.net Computational methods can be used to map out the potential energy surface for these transformations, identifying the transition states and calculating the activation energies for each step.
A DFT study on the adsorption of water on the strontium bromide surface calculated the energy barrier for the initial step of hydration to be 5.916 kcal mol⁻¹. rsc.org This provides a fundamental kinetic parameter for the hydration process. The study also demonstrated that doping can significantly alter this energy barrier, suggesting a way to tune the reaction kinetics. rsc.org
On a larger scale, continuum models are used to simulate the performance of packed bed reactors containing strontium bromide for thermochemical energy storage. chemrxiv.org These models incorporate reaction kinetics, often in the form of empirical rate equations derived from thermogravimetric analysis, along with mass and heat transport equations. chemrxiv.orgdlr.de A transient, two-dimensional continuum model has been developed to describe the flow of moist air through a packed bed of strontium bromide composite particles during the hydration (discharging) phase. chemrxiv.org
The following table presents kinetic parameters for the hydration and dehydration of a strontium bromide composite material, as used in a computational model.
| Parameter | Value | Unit | Source |
| Activation Energy (Hydration) | 40 | kJ/mol | chemrxiv.org |
| Pre-exponential Factor (Hydration) | 1.0 x 10⁶ | 1/s | chemrxiv.org |
| Activation Energy (Dehydration) | 70 | kJ/mol | chemrxiv.org |
| Pre-exponential Factor (Dehydration) | 1.0 x 10⁸ | 1/s | chemrxiv.org |
These computational models are essential for designing and optimizing thermochemical energy storage systems based on this compound, allowing for the prediction of performance under various operating conditions. chemrxiv.org
Thermodynamic Modeling of Phase Equilibria
Thermodynamic modeling is crucial for understanding and predicting the phase behavior of this compound in aqueous solutions, which is essential for its purification and for its application in areas where it is in contact with water. The Pitzer model is a widely used and effective framework for modeling the thermodynamic properties of electrolyte solutions over a wide range of concentrations. advancedthermo.com
The Pitzer model uses a set of empirically determined parameters to account for the interactions between ions in solution. These parameters can be used to calculate various thermodynamic properties, including activity coefficients, osmotic coefficients, and solubilities.
Experimental studies on the phase equilibria of the ternary systems NaBr–SrBr₂–H₂O and KBr–SrBr₂–H₂O at various temperatures have been conducted, and the results have been successfully modeled using the Pitzer equations. acs.orgjst.go.jp In the NaBr–SrBr₂–H₂O system at 308.2 K, the Pitzer model was used to calculate the mean activity coefficients of SrBr₂ and to predict the solubilities of the salts in the mixed solutions. acs.org The predicted values were in good agreement with experimental data. acs.org
The phase diagram of the SrBr₂–H₂O system can be represented by a van't Hoff plot, which shows the relationship between the equilibrium water vapor pressure and temperature for the dehydration/hydration reactions. sp.se This diagram is fundamental for determining the operating conditions for thermochemical energy storage applications. For the reaction between strontium bromide monohydrate and strontium bromide anhydrate, the phase equilibrium line can be calculated from the standard enthalpies and entropies of formation. sp.se
The following table lists the Pitzer ion-interaction parameters for strontium bromide at 25 °C.
| Parameter | Value | Source |
| β⁽⁰⁾ | 0.2223 | advancedthermo.com |
| β⁽¹⁾ | 2.977 | advancedthermo.com |
| β⁽²⁾ | - | advancedthermo.com |
| Cᵠ | -0.00769 | advancedthermo.com |
These thermodynamic models, validated by experimental data, provide a robust framework for predicting the behavior of this compound in complex aqueous systems. acs.orgjst.go.jpacs.org
Advanced Research in Material Science Applications Excluding Prohibited Applications
Investigations into Ionic Conductivity in Solid-State Systems
The anhydrous form of strontium bromide (SrBr₂) has been the subject of significant research interest due to its properties as a solid-state ionic conductor, particularly at elevated temperatures. While strontium bromide hexahydrate is the common hydrated form, the anhydrous material, obtained by heating the hexahydrate to 180°C, exhibits notable changes in its crystal structure and ionic conductivity at higher temperatures. wikipedia.org
At room temperature, the stable phase is α-SrBr₂, which has a tetragonal crystal structure. wikipedia.org However, upon heating to approximately 920 K (650 °C), α-SrBr₂ undergoes a first-order solid-solid phase transition to a less ordered, cubic fluorite structure known as β-SrBr₂. wikipedia.org This high-temperature phase is characterized by extensive disorder within the bromide sublattice, which results in a dramatic increase in ionic conductivity. wikipedia.org The ionic conductivity of β-SrBr₂ reaches approximately 1 S/cm, a value comparable to that of molten strontium bromide. wikipedia.org This high ionic conductivity makes anhydrous strontium bromide a material of interest for high-temperature electrochemical applications, such as solid-state batteries.
The weaker Coulomb force between larger halogen anions like bromide (Br⁻) and cations, compared to smaller anions like oxide (O²⁻), contributes to higher ion mobility and conductivity in halide-based solid-state electrolytes. rsc.org The investigation into such materials is crucial for developing new electrolytes with improved performance characteristics. rsc.org
| Phase | Crystal System | Temperature Range | Ionic Conductivity (S·cm⁻¹) | Key Feature |
|---|---|---|---|---|
| α-SrBr₂ | Tetragonal | Room Temperature to ~920 K (650 °C) | Low | Ordered crystal structure wikipedia.org |
| β-SrBr₂ | Cubic (Fluorite-type) | Above ~920 K (650 °C) | ~1 | Disordered bromide sublattice leading to superionic conductivity wikipedia.org |
Synthesis and Characterization of Strontium-Based Advanced Materials
This compound serves as a valuable precursor and source of strontium ions for the synthesis of various advanced materials. multichemexports.comchemimpex.com Its solubility in water makes it an ideal starting reagent for aqueous precipitation methods used to create strontium-substituted compounds. chemimpex.comfishersci.atnih.gov
A significant area of research is the synthesis of strontium-substituted hydroxyapatite (B223615) (Sr-HA), a biomaterial for bone regeneration. nih.gov In a typical aqueous precipitation synthesis, a strontium-containing solution, for which strontium bromide can be used, is combined with a phosphate (B84403) source. nih.govscielo.br The resulting Sr-HA nanopowders can be produced with varying amounts of strontium substituting for calcium in the apatite lattice. nih.gov
Another application is in the formulation of halide solid-state electrolytes (SSEs) for batteries. rsc.org The synthesis of these materials often involves techniques like chemical substitution in known ionic conductors to develop new electrolytes with superior ionic conductivity and stability. rsc.org Strontium bromide can also be used in the production of materials for scintillation counters and specialized optical glasses and ceramics. multichemexports.com
The characterization of these strontium-based materials requires a suite of analytical techniques to determine their structure, composition, and properties.
| Advanced Material | Synthesis Method Example | Characterization Techniques | Source |
|---|---|---|---|
| Strontium-Substituted Hydroxyapatite (Sr-HA) | Aqueous Precipitation | X-ray Diffraction (XRD), Infrared Spectroscopy (IR), Transmission Electron Microscopy (TEM), Solid-State Nuclear Magnetic Resonance (NMR), N₂ Physisorption | nih.gov |
| Halide Solid-State Electrolytes | Chemical Substitution, Ball Milling, Annealing | X-ray Diffraction (XRD), Ab initio molecular dynamics (AIMD) simulations | rsc.org |
| Optical Glasses/Ceramics | Varies (e.g., melt-quenching) | Spectroscopy, Microscopic analysis | multichemexports.com |
Role in the Formation of Hydroxyapatite and Related Biomaterials
The incorporation of strontium into hydroxyapatite (HA), the primary inorganic component of bone, has been shown to yield biomaterials with enhanced biological and physicochemical properties. ehu.eus Strontium, acting as a dopant, can replace calcium ions within the HA crystal lattice, leading to the formation of strontium-substituted hydroxyapatite (Sr-HA). scielo.br This substitution is isomorphic, allowing for a gradual and homogeneous evolution between pure HA and fully strontium-substituted compositions. nih.gov
The presence of strontium exerts several beneficial effects on the resulting biomaterial. Structurally, the incorporation of strontium ions can improve the crystallinity and stability of apatite crystals, resulting in more regular shapes. mdpi.com This stabilization may inhibit the resorption of the calcified matrix. mdpi.com Studies indicate that replacing calcium with strontium alters the crystal growth mechanics, which can be advantageous for bioavailability. scielo.br
Biologically, strontium imparts a dual-action effect that is highly desirable for bone regeneration: it simultaneously stimulates bone formation processes while inhibiting bone resorption. ehu.eusmdpi.com Research has shown that Sr-HA enhances osteoblast (bone-forming cell) adhesion, differentiation, and mineralization. ehu.eus Concurrently, it can promote the apoptosis of osteoclasts (bone-resorbing cells) and inhibit their proliferation, thus reducing bone resorption. ehu.eus These properties make Sr-HA a promising material for treating bone defects and for applications in bone tissue engineering. ehu.eusmdpi.com
| Property/Effect | Description of Strontium's Role | Source |
|---|---|---|
| Crystal Structure & Stability | Improves crystallinity and stabilizes hydroxyapatite crystals, leading to more regular shapes. | mdpi.com |
| Bone Formation (Osteogenesis) | Stimulates osteoblast proliferation and differentiation, enhances alkaline phosphatase (ALP) activity, and promotes collagen synthesis. | ehu.eus |
| Bone Resorption | Inhibits osteoclast activity, differentiation, and proliferation, and can induce osteoclast apoptosis. | ehu.eus |
| Biocompatibility & Osteoinductivity | Doping with strontium improves the osteoinductive characteristics of hydroxyapatite. | scielo.brehu.eus |
Environmental Analytical Research and Interactions
Methodologies for Detection and Quantification of Bromide Ions in Environmental Samples
The accurate detection and quantification of bromide ions in various environmental matrices are crucial for monitoring water quality and understanding geochemical processes. A variety of analytical techniques are employed for this purpose, each with its own principles, advantages, and limitations.
Several established methods are available for the determination of bromide in water samples. nano-lab.com.tr These include ion chromatography, spectrophotometric methods, voltammetric methods, and mass spectrometry. nano-lab.com.tr Ion chromatography (IC) is often preferred for its high sensitivity and low detection limits, making it suitable for analyzing drinking water, surface water, and wastewater. nano-lab.com.tr Spectrophotometric methods offer a simpler and faster alternative, based on the formation of a colored complex with bromide ions, although they generally have lower sensitivity than IC. nano-lab.com.tr Voltammetric methods utilize the electrochemical properties of bromide ions, providing high accuracy over a wide range of concentrations. nano-lab.com.tr For ultra-low level detection and isotopic analysis, inductively coupled plasma mass spectrometry (ICP-MS) is the method of choice. nano-lab.com.tr
A titrimetric method is also applicable for determining bromide concentrations in drinking, surface, and saline waters, as well as domestic and industrial effluents. nemi.gov This method involves the conversion of bromide to bromate (B103136) using calcium hypochlorite, followed by iodometric titration. nemi.gov It is effective for bromide concentrations in the range of 2-20 mg/L. nemi.gov
Flow injection analysis (FIA) techniques have also been developed for bromide determination. One such method uses a multisyringe flow injection analysis (MSFIA) system coupled with a gas-diffusion unit and spectrophotometric detection. rsc.org This technique is based on the decolorization of methylene (B1212753) blue by bromine, which is produced from the oxidation of bromide. rsc.org Another FIA approach utilizes a stopped-flow technique with kinetic-spectrophotometric detection, which has been successfully applied to seawater samples. core.ac.uk
Capillary zone electrophoresis (CZE) presents another advanced method for bromide ion determination in raw and drinking waters. nih.gov This technique can achieve a low limit of detection, particularly when sample stacking is used for preconcentration. nih.gov For direct potentiometric measurements, a bromide ion-selective electrode (ISE) can be used in conjunction with a reference electrode. epa.gov This method is suitable for measuring bromide concentrations from 0.1 to 1,000 mg/L. epa.gov
The selection of a particular method often depends on the required sensitivity, the sample matrix, and the presence of potential interferences. For instance, iron, manganese, and organic matter can interfere with some methods, but pretreatments can mitigate these effects. nemi.gov
Table 1: Comparison of Analytical Methods for Bromide Ion Detection
| Method | Principle | Applicable Concentration Range | Key Advantages | Potential Interferences |
|---|---|---|---|---|
| Ion Chromatography (IC) | Separation of ions followed by conductivity detection. | Low µg/L to mg/L | High sensitivity, low detection limits, suitable for various water types. nano-lab.com.tr | Co-eluting anions. |
| Spectrophotometry | Formation of a colored complex with bromide. | mg/L range | Simple, rapid. nano-lab.com.tr | Lower sensitivity, color and turbidity in sample. nano-lab.com.trnemi.gov |
| Voltammetry | Measurement of current resulting from the electrochemical oxidation of bromide. | Wide concentration range | High accuracy. nano-lab.com.tr | Electroactive substances. |
| ICP-MS | Ionization of the sample in plasma and detection of ions by a mass spectrometer. | ng/L to µg/L | Ultra-low detection limits, isotopic analysis. nano-lab.com.tr | Isobaric interferences. |
| Titrimetry | Conversion of bromide to bromate and subsequent iodometric titration. | 2-20 mg/L | Standard laboratory equipment. nemi.gov | Iron, manganese, organic matter. nemi.gov |
| Capillary Zone Electrophoresis (CZE) | Separation of ions in a capillary under the influence of an electric field. | Low µg/L to mg/L | High resolution, small sample volume. nih.gov | High ionic strength of the sample. nih.gov |
| Ion-Selective Electrode (ISE) | Potentiometric measurement of bromide ion activity. | 0.1 - 1,000 mg/L | Direct measurement, portable. epa.gov | Sulfide, cyanide, ammonia. epa.gov |
Studies on the Environmental Fate and Transport of Strontium Species
The environmental fate and transport of strontium are governed by a complex interplay of geochemical and biological processes. Strontium is naturally released into the environment from the Earth's crust through processes like the weathering of rocks and the dispersion of dust and sea spray. researchgate.net The average concentration of strontium in soils is approximately 240 mg/kg. naturalspublishing.com
Once in the environment, the mobility of strontium is influenced by various factors. In soils, strontium is considered moderately mobile. naturalspublishing.com Its transport is largely controlled by interactions with soil components. The chemical behavior of strontium is very similar to that of calcium, leading to its substitution for calcium in minerals. researchgate.net The mobility and availability of strontium to plant roots are controlled by the chemical composition of the soil, pH, temperature, and agricultural practices. nih.gov
The sorption of strontium onto soil particles is a key process that retards its movement. This sorption can be influenced by the presence of other cations. For example, the adsorption of strontium is greater in sodium and potassium solutions compared to magnesium and calcium solutions of equal normality. usgs.gov In calcareous soils, strontium may precipitate as strontianite (SrCO₃), which reduces its mobility. naturalspublishing.com
In aquatic systems, strontium can be transported in dissolved form or associated with suspended particles. researchgate.net Studies in sedimentary coastal aquifers have shown that high concentrations of dissolved strontium can result from the incongruent dissolution of carbonate minerals. nih.gov The migration of strontium in groundwater can also occur through its sorption onto clay-bound colloids. nih.govresearchgate.net
The interaction of strontium with sediments is a critical aspect of its environmental fate. Long-term studies have shown that strontium can be largely reversibly sorbed to sediments. nih.gov The organic fraction of sediments can play a dominant role in strontium retention. acs.org In some wetland environments, strontium can become incorporated into sulfur and/or carbonate minerals, leading to a more recalcitrant form. acs.orgfao.org Vegetated wetlands with fluctuating water levels may act as effective sinks for strontium pollution. acs.org
The transport of strontium from soil to plants is an important pathway for its entry into the food chain. nih.gov Plants can absorb strontium from the soil through their root systems, and the efficiency of this uptake depends on both soil and plant characteristics. nih.gov
Table 2: Factors Influencing the Environmental Fate and Transport of Strontium
| Factor | Influence on Strontium Fate and Transport |
|---|---|
| Soil Composition | The presence of clay minerals and iron oxides enhances strontium adsorption. nih.govmdpi.com In calcareous soils, precipitation as strontianite (SrCO₃) can occur, reducing mobility. naturalspublishing.com |
| pH | Strontium adsorption on oxide minerals generally increases with increasing pH. mdpi.com |
| Presence of Other Cations | The adsorption of strontium is greater in the presence of monovalent cations like sodium and potassium compared to divalent cations like calcium and magnesium. usgs.gov |
| Organic Matter | Dissolved organic matter can form complexes with strontium, potentially affecting its mobility. mdpi.com The organic fraction of sediments can dominate strontium retention. acs.org |
| Hydrologic Conditions | In groundwater systems, the flow regime and the presence of colloids influence strontium transport. nih.gov Fluctuating water levels in wetlands can promote strontium retention. acs.org |
| Biological Activity | Plant uptake is a significant pathway for strontium removal from soil and water. nih.gov Biological processes can influence the geochemical conditions that control strontium speciation. bohrium.com |
Interaction with Natural Matrices and Geochemical Processes
The interaction of strontium with natural matrices is largely dictated by its geochemical similarity to calcium. usgs.gov This allows strontium to substitute for calcium in various minerals, particularly in calcium-rich plagioclase and calcium carbonate minerals like calcite. usgs.gov Strontium also shows a strong partitioning into potassium feldspar. usgs.gov
Adsorption is a primary mechanism controlling the interaction of strontium with solid phases in the environment. The adsorption of strontium onto minerals such as montmorillonite (B579905) and kaolinite (B1170537) is governed by ion exchange. nih.gov The adsorption capacity of clay mineral mixtures can vary depending on the proportion of each mineral. nih.gov Strontium also adsorbs onto iron(III) oxides, with the extent of adsorption increasing with pH. mdpi.com However, at high pH, increasing the concentration of other salts like sodium chloride can suppress strontium uptake, indicating a competition for surface binding sites. mdpi.com
The geochemical behavior of strontium isotopes (specifically the ⁸⁷Sr/⁸⁶Sr ratio) is a powerful tool for tracing the sources and pathways of strontium in the environment. nih.gov Variations in this isotopic ratio in river water can provide insights into the relative contributions of carbonate and silicate (B1173343) weathering to the dissolved load. nih.gov Generally, weathering of carbonate rocks releases strontium with a lower ⁸⁷Sr/⁸⁶Sr ratio, while silicate rock weathering results in a higher ratio. nih.gov
In the context of geochemical processes, the interaction of strontium with dissolved organic matter (DOM) is also significant. mdpi.com DOM can form complexes with strontium, and the stability of these complexes can be influenced by factors such as pH. mdpi.com For instance, neutral pH conditions may be more favorable for the binding of strontium to soil-derived DOM. mdpi.com The formation of these complexes can affect the migration and transformation of strontium in aquatic environments. mdpi.com
Studies on the interaction of strontium with tuff, a type of volcanic rock, have shown that ion exchange is the dominant sorption mechanism. osti.gov The sorption behavior on a whole rock can often be predicted from the sorption properties of its constituent minerals. osti.gov
The long-term interaction of strontium with sediments has been investigated in the context of radioactive waste disposal. nih.gov These studies indicate that strontium sorption is largely a reversible and linear process. nih.gov Even after prolonged contact periods, the sorption coefficients can remain relatively stable. nih.gov
Table 3: Summary of Strontium Interactions with Natural Matrices
| Natural Matrix | Primary Interaction Mechanism | Key Influencing Factors | Research Findings |
|---|---|---|---|
| Clay Minerals (e.g., Montmorillonite, Kaolinite) | Ion Exchange nih.gov | Cation exchange capacity, presence of competing cations (Na⁺, K⁺, Ca²⁺, Mg²⁺). usgs.gov | Adsorption is greater from solutions containing monovalent cations compared to divalent cations. usgs.gov |
| Iron(III) Oxides (e.g., Goethite, Hematite) | Surface Adsorption mdpi.com | pH, ionic strength. mdpi.com | Adsorption increases with pH; high salt concentrations can suppress uptake at high pH. mdpi.com |
| Carbonate Minerals (e.g., Calcite) | Substitution for Ca²⁺, Precipitation (as SrCO₃) usgs.gov | Presence of carbonate ions, pH. naturalspublishing.com | Can lead to the immobilization of strontium in calcareous soils and sediments. naturalspublishing.com |
| Silicate Minerals (e.g., Feldspars) | Substitution for Ca²⁺ and K⁺ usgs.gov | Mineral composition of parent rock material. usgs.gov | A primary source of strontium in many soil and sediment systems. usgs.gov |
| Sediments | Sorption (adsorption and ion exchange), incorporation into mineral phases. nih.govacs.org | Organic matter content, mineralogy, redox conditions. acs.org | Sorption is largely reversible; organic fraction can dominate retention. nih.govacs.org |
| Dissolved Organic Matter (DOM) | Complexation mdpi.com | pH, presence of competing cations (e.g., Ca²⁺). mdpi.com | Can influence the mobility and bioavailability of strontium in aquatic systems. mdpi.com |
Q & A
Q. What are the optimal synthetic routes for preparing high-purity strontium bromide hexahydrate (SrBr₂·6H₂O) in laboratory settings?
Methodological Answer: this compound is commonly synthesized via acid-base reactions:
-
Route 1: Reaction of strontium carbonate (SrCO₃) with hydrobromic acid (HBr):
This reaction yields the hexahydrate form when conducted in aqueous conditions .
-
Route 2: Strontium hydroxide (Sr(OH)₂) reacts with HBr:
Excess HBr ensures complete neutralization, and crystallization at controlled temperatures (~25°C) produces hexahydrate crystals .
Critical Note: Post-synthesis purification via recrystallization in ethanol-water mixtures is recommended to achieve ≥99% purity for analytical applications .
Q. How can researchers characterize the purity and hydration state of SrBr₂·6H₂O?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Quantifies water content by measuring mass loss during heating. SrBr₂·6H₂O decomposes sequentially:
- X-ray Diffraction (XRD): Confirms crystallographic phase purity by matching peaks to reference data (e.g., ICDD PDF-00-027-1319 for SrBr₂·6H₂O) .
- Flame Test: Sr²⁺ ions emit a bright red flame (λ ~650 nm), validated via spectroscopy .
Q. What are the solubility properties of SrBr₂·6H₂O in aqueous and organic solvents?
Methodological Answer:
- Water Solubility: At 25°C, solubility is ~107 g/100 mL, decreasing with temperature due to exothermic dissolution .
- Organic Solvents: Moderately soluble in ethanol (2.5 g/100 mL at 20°C) but insoluble in non-polar solvents (e.g., hexane). Solubility can be enhanced using ethanol-water mixtures (1:1 v/v) .
Application: Solubility data are critical for designing crystallization protocols or electrolyte solutions for electrochemical studies .
Advanced Research Questions
Q. How do hydration/dehydration kinetics of SrBr₂·6H₂O influence its utility in thermochemical energy storage systems?
Methodological Answer: SrBr₂·6H₂O is a candidate for low-temperature (<100°C) thermal energy storage. Key parameters include:
- Reversibility: The hexahydrate ↔ monohydrate transition (ΔH ~560 kJ/kg) is highly reversible over 100+ cycles .
- Kinetic Modeling: A first-order kinetic model describes reaction rates dependent on temperature and vapor pressure. For example, hydration rates increase with higher H₂O partial pressure (P_H2O > 12 mbar) .
- Composite Materials: Adding natural graphite (5–10 wt%) improves thermal conductivity (from 0.5 to 2.5 W/m·K) and reduces hysteresis, enhancing energy density .
Experimental Design: Use packed-bed reactors with controlled humidity and temperature gradients to simulate real-world cycling .
Q. How can researchers resolve contradictions in reported thermodynamic data for SrBr₂·6H₂O (e.g., solubility products, decomposition temperatures)?
Methodological Answer: Discrepancies arise from impurities, measurement techniques, or hydration state variability. Strategies include:
- Cross-Validation: Compare TGA (mass loss) and DSC (enthalpy changes) data to confirm decomposition steps .
- ICP-OES Analysis: Quantify Sr²⁺ and Br⁻ concentrations in saturated solutions to recalculate solubility products (Ksp), addressing outliers in literature (e.g., Ksp SrCO₃ = 5.6×10⁻¹⁰ vs. 3.77×10⁻⁷ in conflicting reports) .
- Standardized Protocols: Use NIST-traceable reference materials and replicate experiments under inert atmospheres to minimize hygroscopic effects .
Q. What advanced spectroscopic methods are suitable for probing SrBr₂·6H₂O’s structural dynamics during phase transitions?
Methodological Answer:
- In Situ Raman Spectroscopy: Tracks Br⁻ ion coordination changes during dehydration (e.g., peak shifts at 150–200 cm⁻¹) .
- Solid-State NMR: ⁸⁷Sr NMR reveals local symmetry changes in Sr²⁺ environments during hydration .
- Synchrotron XRD: High-resolution time-resolved diffraction captures transient intermediate phases (e.g., SrBr₂·4H₂O) during thermal cycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
